molecular formula C20H16O B3057813 2-Methyl-4'-phenylbenzophenone CAS No. 85296-08-8

2-Methyl-4'-phenylbenzophenone

Cat. No.: B3057813
CAS No.: 85296-08-8
M. Wt: 272.3 g/mol
InChI Key: VQUIWJXQTBMPAE-UHFFFAOYSA-N
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Description

2-Methyl-4’-phenylbenzophenone is a chemical compound belonging to the class of benzophenone derivatives. It is known for its unique chemical structure, which consists of a benzophenone core with a methyl group at the 2-position and a phenyl group at the 4’-position. This compound has gained significant attention in various fields due to its potential biological activities and applications in scientific research .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Methyl-4’-phenylbenzophenone are not fully understood yet. It is known that benzophenone derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely to be complex and could involve both covalent and non-covalent bonds .

Cellular Effects

The cellular effects of 2-Methyl-4’-phenylbenzophenone are currently unknown. Benzophenone derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Methyl-4’-phenylbenzophenone is not well understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

The effects of 2-Methyl-4’-phenylbenzophenone at different dosages in animal models have not been reported yet. Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-4’-phenylbenzophenone can be synthesized through several methods, including:

    Friedel-Crafts Acylation: This method involves the reaction of 2-methylbenzoyl chloride with biphenyl in the presence of a Lewis acid catalyst such as aluminum chloride.

    Suzuki-Miyaura Coupling: This method involves the coupling of 2-methylphenylboronic acid with 4-bromobiphenyl in the presence of a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods: Industrial production of 2-Methyl-4’-phenylbenzophenone often utilizes the Friedel-Crafts acylation method due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize impurities, making it suitable for large-scale production .

Chemical Reactions Analysis

2-Methyl-4’-phenylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

(2-methylphenyl)-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O/c1-15-7-5-6-10-19(15)20(21)18-13-11-17(12-14-18)16-8-3-2-4-9-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUIWJXQTBMPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30234497
Record name Benzophenone, 2-methyl-4'-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30234497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85296-08-8
Record name Benzophenone, 2-methyl-4'-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085296088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzophenone, 2-methyl-4'-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30234497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 85296-08-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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